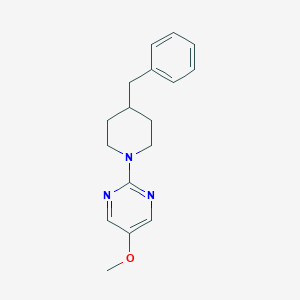

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzylpiperidine is a type of organic compound that is often used in scientific research . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . Pyrimidine is a basic aromatic ring structure found in many synthetic and naturally occurring compounds .

Molecular Structure Analysis

The molecular structure of benzylpiperidine consists of a benzyl group attached to a piperidine ring . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

Benzylpiperidine is known to act as a monoamine releasing agent . Pyrimidines participate in a wide range of chemical reactions, including acting as a base in nucleophilic substitutions .Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine has been studied for its potential applications in scientific research. It has been found to have potential as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the transmission of nerve impulses. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a variety of physiological effects. This compound has also been studied for its potential as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a variety of physiological effects.

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

One of the piperidine derivatives was found to develop a stable hydrophobic interaction with the ikkb catalytic pocket

Biochemical Pathways

Piperidine derivatives are known to interact with various proteins and ion channels , which suggests that they might modulate multiple signaling pathways.

Result of Action

One of the piperidine derivatives was found to possess better ikkb inhibitory properties than the reference drug

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions might also influence the action of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.

Advantages and Limitations for Lab Experiments

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine has several advantages for use in laboratory experiments. It is a synthetic compound, so it is easy to obtain and use. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use. It is not very soluble in water, so it may not be suitable for use in certain types of experiments. It also has relatively low bioavailability, so it may not be suitable for use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine. One potential direction is to further investigate its mechanism of action. This could include studying its interactions with AChE and MAO, and examining its effects on other enzymes and molecules. Another potential direction is to further investigate its biochemical and physiological effects. This could include examining its effects on cognitive performance, mood, and energy levels. Finally, further research could be done to examine its potential applications in drug development. This could include studying its effects on various diseases and disorders, and exploring its potential as an inhibitor of other enzymes.

Synthesis Methods

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine can be synthesized from 4-benzylpiperidine and 5-methoxypyrimidine, two organic compounds that can be obtained commercially. The synthesis involves the condensation of 4-benzylpiperidine with 5-methoxypyrimidine in an acidic medium, followed by purification of the reaction mixture to obtain the desired product. The reaction is carried out at room temperature and can be completed in a few hours.

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-21-16-12-18-17(19-13-16)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLABDJMBMSOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6445685.png)

![1-{3-[(5-methoxy-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445705.png)

![N,N-dimethyl-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445710.png)

![2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445711.png)

![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6445718.png)

![4-(6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6445722.png)

![2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445733.png)

![4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445743.png)

![N-{1-[(4-cyano-2-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445749.png)

![1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445753.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine](/img/structure/B6445761.png)

![1-methyl-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)phthalazine](/img/structure/B6445773.png)

![2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6445787.png)